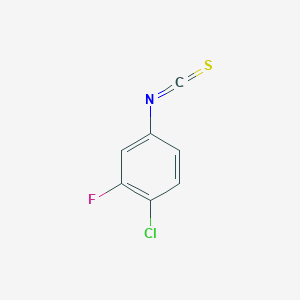

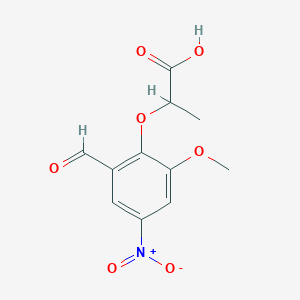

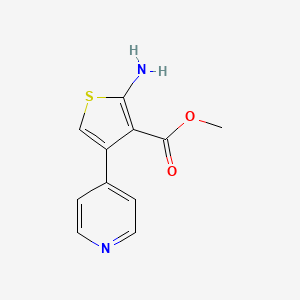

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

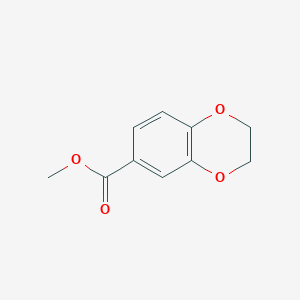

The compound of interest, "Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate," is a heterocyclic molecule that incorporates both pyridine and thiophene rings. This structure is significant in medicinal chemistry and materials science due to its potential biological activity and electronic properties. The papers provided discuss various synthetic methods and analyses of related heterocyclic compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions or one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Similarly, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were produced from reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the potential for creating complex heterocycles through strategic combinations of simpler molecules and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray structural analysis. For example, the structure of various functionalized thieno[2,3-b]pyridines was determined, providing valuable information on the arrangement of atoms and the overall geometry of these molecules . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds under different conditions has been studied extensively. For instance, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated under electron impact and chemical ionization mass spectrometry, revealing their fragmentation pathways and the stability of their molecular ions . These studies provide insights into the chemical behavior of the compounds, which is essential for their potential application in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mass spectrometry analysis mentioned above also sheds light on the ionization and fragmentation behavior of the compounds, which are related to their physical properties such as volatility and stability . Additionally, the synthesis of methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate and its derivatives demonstrates the influence of functional groups on the chemical properties, such as the ability to form complexes with metals .

Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

- Formation of Heterocyclic Systems: The reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid results in previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).

- Synthesis of Aminopyrroles: Methyl 4-aminopyrrole-2-carboxylates synthesized via a relay catalytic cascade reaction with 5-methoxyisoxazoles and pyridinium ylides show potential for diverse functionalizations (Galenko et al., 2015).

Potential Biological and Pharmacological Applications

- Anti-Inflammatory Agents: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting molecules with potential anti-inflammatory properties (Moloney, 2001).

- Tumor Cell Growth Inhibition: Synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed growth inhibitory activity on human tumor cell lines, with some compounds inducing apoptosis and altering cell cycle distribution (Queiroz et al., 2011).

Structural and Mechanistic Studies

- Crystal Structure Analysis: The crystal structures of certain anticonvulsant enaminones, including methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their conformations and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

properties

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUCDRKQIJIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397232 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

CAS RN |

438229-64-2 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)